molecular formula C17H12ClN5S B12057235 4-(((1H-Indol-3-yl)methylene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478254-33-0

4-(((1H-Indol-3-yl)methylene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12057235
CAS No.: 478254-33-0
M. Wt: 353.8 g/mol
InChI Key: TUMVEKIFKXALBN-KEBDBYFISA-N
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Description

4-(((1H-Indol-3-yl)methylene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1H-Indol-3-yl)methylene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves the condensation of 1H-indole-3-carbaldehyde with 3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

4-(((1H-Indol-3-yl)methylene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .

Mechanism of Action

The mechanism of action of 4-(((1H-Indol-3-yl)methylene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: A precursor in the synthesis of the target compound.

    3-(2-Chlorophenyl)-1H-1,2,4-triazole-5-thione: Another precursor used in the synthesis.

    1H-Indazole derivatives:

Uniqueness

4-(((1H-Indol-3-yl)methylene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is unique due to its combination of an indole moiety, a chlorophenyl group, and a triazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

478254-33-0

Molecular Formula

C17H12ClN5S

Molecular Weight

353.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-1H-indol-3-ylmethylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H12ClN5S/c18-14-7-3-1-6-13(14)16-21-22-17(24)23(16)20-10-11-9-19-15-8-4-2-5-12(11)15/h1-10,19H,(H,22,24)/b20-10+

InChI Key

TUMVEKIFKXALBN-KEBDBYFISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/N3C(=NNC3=S)C4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NN3C(=NNC3=S)C4=CC=CC=C4Cl

Origin of Product

United States

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